6a,7,11-Trihydroxy-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,7,10a,11,11a-decahydronaphtho[2,1-f][1]benzofuran-9-one
Overview
Description
Yuexiandajisu E is a natural product found in Euphorbia ebracteolata with data available.
Scientific Research Applications
Synthesis and Structural Studies
Synthesis Techniques : Research on compounds structurally related to 6a,7,11-Trihydroxy-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,7,10a,11,11a-decahydronaphtho[2,1-f][1]benzofuran-9-one has focused on the synthesis of various furan derivatives, including tetrahydrocyclohepta[cd]benzofurans (Horaguchi et al., 1990) and benzofuran derivatives (Bai et al., 2005). These studies provide insights into chemical processes and substituent effects in the synthesis of complex organic compounds.
Structural Analysis and Properties : Investigations have been conducted on the molecular structure and properties of related compounds. For example, studies on the crystal structure of natural ent-abietane diterpenoids, which share structural similarities, offer valuable information about their molecular configuration and hydrogen bonding patterns (Bai et al., 2005).
Chemical Reactivity and Transformations
Reactivity Studies : Research into the reactivity of similar compounds, such as benzofurans and dihydrobenzofurans, has been conducted to understand their behavior in different chemical reactions. These studies are crucial for exploring the potential of these compounds in various chemical and pharmaceutical applications (Katritzky et al., 2003).
Chemical Modifications : Efforts have been made to modify these compounds to enhance their properties or create new derivatives with specific characteristics. This includes the synthesis of various derivatives through reactions like electrochemical oxidation and cyclization processes (Moghaddam et al., 2006).
Biomedical Applications
Potential Therapeutic Uses : Some structurally similar compounds have demonstrated potential in biomedical applications, such as inhibitory activities against enzymes like acetylcholinesterase and butyrylcholinesterase. These findings suggest possible therapeutic uses in treating conditions like Alzheimer's disease (Luo et al., 2005).
Cytotoxic Evaluation : Research has been conducted on the cytotoxic properties of certain derivatives, which is crucial for assessing their potential as chemotherapeutic agents. Studies like these provide valuable insights into the medical applications of these compounds (El-Deen et al., 2016).
Properties
IUPAC Name |
6a,7,11-trihydroxy-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,7,10a,11,11a-decahydronaphtho[2,1-f][1]benzofuran-9-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-10-12-14(25-17(10)23)13(21)15-19(4)8-5-7-18(2,3)11(19)6-9-20(15,24)16(12)22/h11,13-16,21-22,24H,5-9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVHDQRDCPDJKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3C4(CCCC(C4CCC3(C2O)O)(C)C)C)O)OC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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